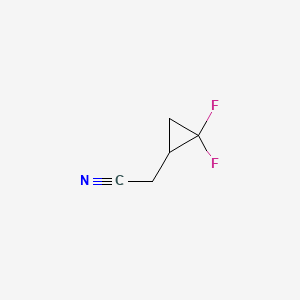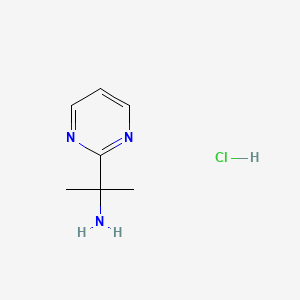
2-(2,2-Difluorocyclopropyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Difluorocyclopropyl)acetonitrile is an organic compound characterized by the presence of a difluorocyclopropyl group attached to an acetonitrile moiety This compound is notable for its unique structural features, which include a cyclopropane ring substituted with two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluorocyclopropyl)acetonitrile typically involves the cyclopropanation of alkenes using difluorocarbene as a key intermediate. One common method involves the reaction of an alkene with a difluorocarbene precursor, such as trifluoromethyltrimethylsilane, under appropriate conditions to form the difluorocyclopropane ring. The resulting difluorocyclopropane can then be further functionalized to introduce the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques to isolate the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Difluorocyclopropyl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the cyclopropane ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Addition Reactions: The nitrile group can undergo addition reactions with nucleophiles, resulting in the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines or alcohols for substitution and addition reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted cyclopropyl derivatives, while addition reactions can produce amides or other functionalized compounds.
Applications De Recherche Scientifique
2-(2,2-Difluorocyclopropyl)acetonitrile has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structural features make it a useful probe for studying biological processes and interactions.
Industry: Used in the development of agrochemicals, polymers, and other industrial products where fluorinated compounds are desired for their stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(2,2-Difluorocyclopropyl)acetonitrile involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,2-Difluorocyclopropyl)methanol
- 2-(2,2-Difluorocyclopropyl)ethanol
- 2-(2,2-Difluorocyclopropyl)amine
Uniqueness
2-(2,2-Difluorocyclopropyl)acetonitrile is unique due to the presence of both a difluorocyclopropyl group and a nitrile group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The difluorocyclopropyl group also enhances the compound’s potential for biological activity and its utility in various research and industrial applications.
Propriétés
IUPAC Name |
2-(2,2-difluorocyclopropyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N/c6-5(7)3-4(5)1-2-8/h4H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCFSAJWRHXUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B8088833.png)
![9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B8088836.png)


![(4R,8R,18R,26R)-12,14,30,32-tetrahydroxy-22-(hydroxymethyl)-4,8,18,26-tetramethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B8088868.png)

![N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide;hydrochloride](/img/structure/B8088882.png)
![(2R,3R,4S,5S,6S,8S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B8088883.png)
![(3E)-5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B8088885.png)
![(1-Methylpyrrolo[2,3-b]pyridin-3-yl)methanamine;oxalic acid](/img/structure/B8088898.png)
![(2R)-2,3,3-trihydroxy-2-[(2S)-1,1,2-trihydroxy-3-oxoinden-2-yl]inden-1-one;dihydrate](/img/structure/B8088907.png)


